molecular formula C16H29N3O5S B601418 CIlastatin ammonium salt CAS No. 877674-82-3

CIlastatin ammonium salt

Cat. No.: B601418
CAS No.: 877674-82-3
M. Wt: 375.48
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Cilastatin is primarily targeted at the human enzyme dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of certain antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem, an antibiotic that is hydrolyzed by dehydropeptidase-I . By blocking the metabolism of imipenem, cilastatin prolongs its antibacterial effect .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 . By inhibiting dehydropeptidase-I, cilastatin prevents the breakdown of these antibiotics, thereby enhancing their effectiveness .

Pharmacokinetics

The pharmacokinetics of cilastatin involve its combination with imipenem to prevent the latter’s metabolism . This combination changes the pharmacokinetics involved, making the antibiotic more effective . .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By preventing the degradation of imipenem, cilastatin enhances the antibiotic’s ability to combat bacterial infections .

Action Environment

The action of cilastatin is influenced by the environment within the human body, particularly the kidneys where dehydropeptidase-I is located . The efficacy and stability of cilastatin may be affected by factors such as the patient’s renal function and the presence of other medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cilastatin ammonium salt involves multiple steps, starting from the appropriate precursors. One common method includes the reaction of a thiol compound with a carboxylic acid derivative under controlled conditions to form the desired product . The reaction typically requires specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cilastatin ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cilastatin ammonium salt is unique in its specific inhibition of renal dehydropeptidase, which is crucial for protecting imipenem from degradation. This property distinguishes it from other compounds that may not offer the same level of protection or efficacy when used in combination with antibiotics .

Properties

IUPAC Name

azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHMSHKUJVYVPY-QBNHLFMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the advantages of the new preparation method of cilastatin ammonium salt described in the research?

A1: The research paper outlines a novel method for preparing this compound, a compound often used in conjunction with imipenem as an antibiotic. This new method offers several advantages:

  • Reduced Side Reactions: Crystallization is carried out at room temperature, minimizing the potential for unwanted side reactions. []
  • Simplified Production: The use of a neutral absorbent resin streamlines the process and potentially reduces the complexity of production facilities. []
  • Improved Quality: The refined process contributes to a higher quality of this compound. []

Q2: Can you describe the role of ammonium water in the preparation of this compound?

A2: In this specific method, after the cilastatin is adsorbed onto the neutral absorbent resin and washed, ammonium water plays a crucial role as an eluent. It facilitates the release of cilastatin from the resin, allowing for its collection and further processing into the final ammonium salt form. []

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